molecular formula C19H21N3O4S2 B14808148 (2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14808148
M. Wt: 419.5 g/mol
InChI Key: VJPAQYBVXBKRGG-MDWZMJQESA-N
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Description

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a sulfonyl group, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-[(dimethylamino)sulfonyl]aniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 3-(2-methoxyphenyl)acryloyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved may include the modulation of signal transduction pathways and the alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(dimethylamino)sulfonyl]aniline
  • **3-(2-methoxyphenyl)acryloyl chloride
  • **N-(4-dimethylaminophenyl)thiourea

Uniqueness

N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-(2-methoxyphenyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct profile of interactions and applications, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

(E)-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H21N3O4S2/c1-22(2)28(24,25)16-11-9-15(10-12-16)20-19(27)21-18(23)13-8-14-6-4-5-7-17(14)26-3/h4-13H,1-3H3,(H2,20,21,23,27)/b13-8+

InChI Key

VJPAQYBVXBKRGG-MDWZMJQESA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2OC

Origin of Product

United States

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